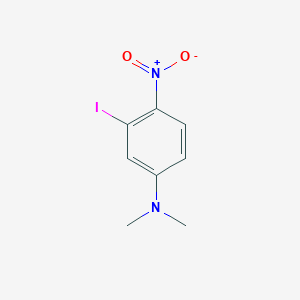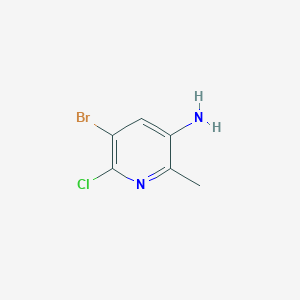
Diiodomethane (13C)
Vue d'ensemble
Description
Synthesis Analysis
Diiodomethane can be prepared from the widely available solvent dichloromethane by the action of sodium iodide in acetone in the Finkelstein reaction . The reaction is as follows: CH2Cl2 + 2 NaI → CH2I2 + 2 NaCl .
Molecular Structure Analysis
The molecular structure of diiodomethane has been studied extensively. As the number of iodine atoms in the molecule increases, the relativistic counterpart of the 13C NMR chemical shift increases from a few tens to several hundreds of ppm .
Chemical Reactions Analysis
Diiodomethane is a reagent for installing the CH2 group . In the Simmons–Smith reaction, it is a source of methylene . In fact, the Simmons–Smith reaction does not produce free carbene but proceeds via Zn-CH2I intermediates .
Physical And Chemical Properties Analysis
Diiodomethane-13C has a boiling point of 68 °C/11 mmHg (lit.) and a melting point of 6 °C (lit.) . It has a molecular weight of 268.83 g/mol . It contains copper as a stabilizer .
Applications De Recherche Scientifique
Stable Isotope Labeling
Diiodomethane (13C) is a stable isotope-labeled compound, making it a useful tool in various scientific research fields . The 13C label allows for precise tracking and quantification in metabolic studies, environmental fate studies, and protein-binding assays.
NMR Spectroscopy
In nuclear magnetic resonance (NMR) spectroscopy, Diiodomethane (13C) can be used as a reference compound . The 13C label provides a distinct signal that aids in the identification and characterization of other compounds in a mixture.
Mass Spectrometry
Diiodomethane (13C) can be used in mass spectrometry for the identification and quantification of compounds . The 13C label results in a unique mass shift that can be used to differentiate it from other isotopes.
Contact Angle Measurements
Diiodomethane is a standard liquid for contact angle measurements to determine surface free energy . It is used in quality assurance of activated materials prior to bonding or coating .
Material Science
In material science, Diiodomethane (13C) can be used to study the interaction of materials with iodine . The 13C label allows for the precise tracking of the iodine atoms in the material.
Environmental Studies
Diiodomethane (13C) can be used in environmental studies to track the fate and transport of iodinated organic compounds . The 13C label allows for the differentiation of naturally occurring iodinated compounds from those that are anthropogenic in origin.
Mécanisme D'action
Target of Action
Diiodomethane (13C), also known as Methylene-13C iodide , is a chemical compound used in various scientific and industrial applications.
Mode of Action
It’s important to note that the compound contains a carbon-13 (^13C) isotope, which is often used in scientific research for tracing carbon pathways in metabolic studies .
Biochemical Pathways
Diiodomethane (13C) can be used in metabolic flux analysis, a method used to investigate cell metabolism and quantify the carbon flux distribution in central metabolic pathways . .
Safety and Hazards
Diiodomethane-13C is classified as Acute Tox. 3 Dermal - Acute Tox. 3 Oral - Acute Tox. 4 Inhalation - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed or in contact with skin, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
diiodo(113C)methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2I2/c2-1-3/h1H2/i1+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFYRREKKOMAT-OUBTZVSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.828 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diiodomethane (13C) | |
CAS RN |
86128-37-2 | |
| Record name | 86128-37-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine](/img/structure/B3331819.png)






![1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3331878.png)

